GPR35 Agonist Potency: Hydrolyzed Acid Derivative vs. Zaprinast
The primary biological comparator for the target compound is its hydrolyzed form, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210), which is a known GPR35 agonist. In a direct head-to-head comparison within the same study, YE210 exhibited an EC50 of 63.7 ± 4.1 nM against the GPR35 receptor, which is approximately 2.5-fold more potent than the reference agonist zaprinast (EC50 of 0.16 ± 0.02 μM) [1]. This data establishes that the target compound is a direct prodrug or precursor to a highly potent GPR35 agonist, a property absent in unsubstituted or differently substituted thieno[3,2-b]thiophene analogs.
| Evidence Dimension | GPR35 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 63.7 ± 4.1 nM (for the hydrolyzed acid derivative, YE210) |
| Comparator Or Baseline | Zaprinast: 160 ± 20 nM (0.16 ± 0.02 μM) |
| Quantified Difference | YE210 is approximately 2.5-fold more potent than zaprinast. |
| Conditions | Dynamic mass redistribution (DMR) assay in native HT-29 human colorectal adenocarcinoma cells endogenously expressing GPR35. |
Why This Matters
This demonstrates that the target compound is a direct synthetic entry point to a best-in-class GPR35 agonist, driving procurement over non-brominated or non-methylated analogs that cannot yield this active species.
- [1] Deng, H.; Hu, H.; Ling, S.; Ferrie, A. M.; Fang, Y. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. J. Med. Chem. 2011, 54, 7385–7396. View Source
